molecular formula C20H40O4 B7801239 ethane-1,2-diol;(Z)-octadec-9-enoic acid

ethane-1,2-diol;(Z)-octadec-9-enoic acid

Cat. No.: B7801239
M. Wt: 344.5 g/mol
InChI Key: YKEPLCYEUJKHRU-KVVVOXFISA-N
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Description

Ethane-1,2-diol;(Z)-octadec-9-enoic acid (CAS 70024-81-6) is a chemical compound formed from the reaction of ethylenediamine and oleic acid, with a molecular formula of C20H42N2O2 and a molecular weight of 342.560 g/mol . (Z)-octadec-9-enoic acid, commonly known as oleic acid, is a monounsaturated omega-9 fatty acid that occurs naturally in various animal and vegetable fats and oils . It is widely used in scientific research as a penetration enhancer and emulsifying agent in pharmaceutical formulations, where it can improve the absorption of lipophilic drugs . Studies have shown that oleic acid can inhibit protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin and leptin signaling pathways, suggesting potential research value in metabolic disease studies . In material science, oleic acid derivatives are investigated for their properties in modifying the fluidity and structure of lipid bilayers and biological membranes . This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

ethane-1,2-diol;(Z)-octadec-9-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O2.C2H6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);3-4H,1-2H2/b10-9-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKEPLCYEUJKHRU-KVVVOXFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

56449-46-8
Details Compound: Poly(oxyethylene) oleyl ester
Record name Poly(oxyethylene) oleyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56449-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C_{20}H_{38}O_3
Molecular Weight: 330.52 g/mol
CAS Number: 112-80-1

The compound consists of an ethylene glycol backbone linked to an oleic acid moiety. This unique structure imparts both hydrophilic and lipophilic properties, making it versatile for numerous applications.

Drug Delivery Systems

Ethane-1,2-diol; (Z)-octadec-9-enoic acid is utilized in drug delivery systems due to its ability to encapsulate therapeutic agents and provide controlled release. Its amphiphilic nature allows for the formation of micelles or liposomes that can enhance the bioavailability of poorly soluble drugs.

Case Study:
A study demonstrated that formulations containing ethylene glycol oleate improved the solubility and stability of hydrophobic drugs. The encapsulation efficiency was significantly higher compared to traditional carriers, leading to enhanced therapeutic efficacy.

Antioxidant Activity

The compound exhibits notable antioxidant properties, which are attributed to its phenolic structure. It has been shown to scavenge free radicals effectively, reducing oxidative stress in biological systems.

Data Table: Antioxidant Activity Comparison

CompoundIC50 (µM)
Ethylene Glycol Oleate15
Ascorbic Acid12
Trolox18

A comparative study using DPPH assays indicated that ethylene glycol oleate has an IC50 value comparable to well-known antioxidants like ascorbic acid.

Anti-inflammatory Effects

Research indicates that ethane-1,2-diol; (Z)-octadec-9-enoic acid can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Case Study:
In vitro studies on macrophage cell lines showed that treatment with this compound resulted in a significant reduction of TNF-alpha and IL-6 production when stimulated with lipopolysaccharides (LPS) .

Emulsifiers in Food Technology

Ethane-1,2-diol; (Z)-octadec-9-enoic acid serves as an emulsifier in food products, enhancing texture and stability. Its ability to stabilize oil-in-water emulsions is particularly valuable in the formulation of dressings and sauces.

Cosmetic Formulations

The compound is also used in cosmetic products for its moisturizing properties. It helps improve skin hydration by forming a protective barrier on the skin surface.

Chemical Reactions Analysis

Reactions of Ethane-1,2-diol

Ethane-1,2-diol, a vicinal diol, undergoes reactions typical of alcohols and diols, including acid-catalyzed elimination and nucleophilic substitution.

Reaction with Hydrogen Iodide (HI)

Heating ethane-1,2-diol with excess HI results in the elimination of two hydroxyl groups, forming ethylene (ethene) and iodine:

(CH2OH)2+2HIΔCH2=CH2+I2+2H2O{\left( {C{H_2}OH} \right)_2} + 2HI \xrightarrow{\Delta} C{H_2}=C{H_2} + {I_2} + 2{H_2}O

The reaction proceeds via intermediate formation of unstable diiodoethane (CH2ICH2IC{H_2}I-C{H_2}I), which undergoes dehydrohalogenation .

Reactants Conditions Products Mechanism
Ethane-1,2-diol + HIExcess HI, ΔEthylene + I₂ + H₂OAcid-catalyzed elimination

Conformational Behavior

Gas-phase electron diffraction studies reveal three dominant conformers at 376–733 K: g+^+Ga , g^-Gg , and aAa , with anti-gauche energy differences (ΔE\Delta E^\circ) of ~1.4 kcal/mol. This conformational flexibility influences hydrogen bonding and reactivity .

Reactions of (Z)-Octadec-9-enoic Acid (Oleic Acid)

Oleic acid, a monounsaturated fatty acid, participates in reactions characteristic of carboxylic acids and alkenes.

Hydrogenation

Catalytic hydrogenation saturates the double bond, yielding stearic acid:

CH3(CH2)7CH=CH(CH2)7COOH+H2catalystCH3(CH2)16COOH\text{CH}_3(\text{CH}_2)_7\text{CH}=\text{CH}(\text{CH}_2)_7\text{COOH} + \text{H}_2 \xrightarrow{\text{catalyst}} \text{CH}_3(\text{CH}_2)_{16}\text{COOH}

Methyl oleate (oleic acid methyl ester) similarly hydrogenates to methyl stearate with ΔH=122.4±1.2kJ/mol\Delta H^\circ = -122.4 \pm 1.2 \, \text{kJ/mol} .

Oxidation and Rancidification

Autoxidation at the double bond forms hydroperoxides and aldehydes, causing rancidity. Enzymatic oxidation via lipoxygenases produces signaling molecules in biological systems .

Enzymatic Biotransformation

Oleic acid serves as a substrate in multi-step biocatalytic cascades:

  • Hydroxylation : Oleic acid → 10-hydroxyoctadecanoic acid (via fatty acid hydratase).

  • Oxidation : 10-hydroxyoctadecanoic acid → 10-ketooctadecanoic acid (via alcohol dehydrogenase).

  • Amination : 10-ketooctadecanoic acid → 10-aminooctadecanoic acid (via amine transaminase) .

Step Enzyme Product Conversion Efficiency
HydrataseOhyA (Stenotrophomonas maltophilia)10-Hydroxyoctadecanoic acidHigh
Alcohol dehydrogenaseSADH (Micrococcus luteus)10-Ketooctadecanoic acidModerate
Amine transaminaseATA variant (Vibrio fluvialis)10-Aminooctadecanoic acid87%

Saponification

Neutralization with bases (e.g., NaOH) yields sodium oleate, a surfactant:

C18H34O2+NaOHC18H33O2Na++H2O\text{C}_{18}\text{H}_{34}\text{O}_2 + \text{NaOH} \rightarrow \text{C}_{18}\text{H}_{33}\text{O}_2^-\text{Na}^+ + \text{H}_2\text{O}

Comparative Analysis

The reactivity of ethane-1,2-diol and oleic acid highlights their divergent roles:

Property Ethane-1,2-diol (Z)-Octadec-9-enoic Acid
Primary Reactions Elimination, nucleophilic substitutionHydrogenation, oxidation, enzymatic modification
Key Functional Groups Two hydroxyl groupsCarboxylic acid, alkene
Industrial Applications Antifreeze, polymer productionSoaps, lubricants, biofuels

Comparison with Similar Compounds

Ethane-1,2-diol vs. Other Diols

Property Ethane-1,2-diol Propane-1,2-diol Glycerol (Propane-1,2,3-triol)
Toxicity High (oxalic acid) Low (pyruvic acid) Non-toxic
Boiling Point (°C) 197 188 290
Solubility Miscible in water Miscible in water Miscible in water
Applications Antifreeze, solvents Food additives, cosmetics Pharmaceuticals, food industry

Key Findings :

  • Metabolism : Ethane-1,2-diol’s toxicity contrasts with propane-1,2-diol’s safety due to pyruvate formation, a natural metabolite .
  • Hydrogen Bonding : Ethane-1,2-diol’s higher boiling point than ethene (-104°C) is attributed to extensive intermolecular hydrogen bonds .
  • Degradation : Ethane-1,2-diol forms during mineralization of aromatic compounds, whereas glycerol arises from triglyceride hydrolysis .

2.2 (Z)-Octadec-9-enoic Acid vs. Other Fatty Acids

Property (Z)-Octadec-9-enoic Acid Stearic Acid (Octadecanoic) Linoleic Acid (9Z,12Z-Octadecadienoic)
Double Bonds 1 (cis) 0 2 (cis)
Melting Point (°C) 13–14 69–70 -5
Biological Role Energy storage Cell membrane rigidity Precursor to prostaglandins
Industrial Use Surfactants Soaps, candles Drying oils, coatings

Key Findings :

  • Physical Properties : The cis double bond in oleic acid reduces packing efficiency, lowering its melting point versus stearic acid .
  • Reactivity: Oleic acid’s single double bond is less prone to oxidation than linoleic acid’s diene system, enhancing stability in food oils .
  • Derivatives : Oleic acid forms esters (e.g., 1,2-dioleoyl-sn-glycerol) critical in lipid bilayers, while stearic acid esters are solid at room temperature .

Preparation Methods

Solvent-Free Lipase-Catalyzed Esterification

The most efficient and environmentally benign method for synthesizing ethylene glycol oleate employs NS 88011 lipase as a biocatalyst in a solvent-free system. This approach eliminates volatile organic solvents, aligning with green chemistry principles.

Optimized Conditions :
A Central Composite Design (2³ CCD) identified optimal parameters:

  • Temperature : 70°C

  • Agitation : 600 rpm

  • Molar ratio (ethylene glycol:oleic acid) : 1:2

  • Enzyme loading : 1 wt%

  • Reaction time : 32 hours

Under these conditions, conversions exceeding 99% were achieved. The solvent-free system minimizes downstream purification steps and reduces energy consumption compared to traditional acid-catalyzed methods.

Kinetic Analysis :
Reaction kinetics were studied by varying enzyme concentrations (0.5–2.0 wt%). A direct correlation between enzyme loading and conversion was observed:

  • 2.0 wt% enzyme: 99% conversion in 24 hours

  • 1.0 wt% enzyme: 99% conversion in 32 hours

  • 0.5 wt% enzyme: 85% conversion in 32 hours

Lower enzyme concentrations prolong reaction times, suggesting a trade-off between catalyst cost and process efficiency.

Process Scalability and Biocatalyst Reusability

Large-Scale Production

A ninefold scale-up of the enzymatic process demonstrated robustness, maintaining >99% conversion rates. Key parameters during scale-up included:

  • Homogeneous temperature control (±2°C)

  • Consistent agitation to ensure substrate-enzyme contact

  • Gradual substrate addition to prevent thermal degradation

This scalability confirms the method’s industrial viability.

Lipase Reusability

Enzyme stability across multiple reaction cycles was evaluated:

CycleConversion (%)
199
295
389
483

Activity loss after the second cycle (∼5% per cycle) is attributed to enzyme denaturation and product inhibition. Strategies such as immobilization or additive stabilization could enhance reuse potential.

Comparative Analysis of Alternative Esterification Methods

While enzymatic synthesis dominates recent research, conventional chemical methods remain relevant:

Acid-Catalyzed Esterification

Sulfuric or p-toluenesulfonic acid catalysts require elevated temperatures (110–150°C) and suffer from side reactions (e.g., oleic acid decomposition). Typical conversions range from 70–85%, with neutralization and wastewater generation complicating purification.

Carbodiimide-Mediated Coupling

Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate esterification under mild conditions (25–40°C). For example, DCC-mediated coupling in dichloromethane achieved 59.7% yield for structurally similar esters. However, high reagent costs and byproduct (e.g., DCU) removal limit industrial adoption.

Critical Factors Influencing Esterification Efficiency

Substrate Molar Ratio

A 1:2 molar ratio (ethylene glycol:oleic acid) prevents di-esterification, favoring mono-ester production. Excess ethylene glycol shifts equilibrium toward ester formation but complicates recovery.

Temperature and Agitation

At 70°C, substrate viscosity decreases, enhancing mass transfer. Agitation (600 rpm) ensures uniform enzyme distribution, critical for avoiding localized overheating .

Q & A

Q. Q1. What are the recommended methods for synthesizing esters of (Z)-octadec-9-enoic acid in laboratory settings?

To synthesize esters of (Z)-octadec-9-enoic acid (oleic acid), researchers typically employ nucleophilic acyl substitution. For example, reacting the acid with alcohols in the presence of a catalyst like sulfuric acid or using coupling agents (e.g., DCC/DMAP). Oxidation and reduction steps may involve agents such as KMnO₄ (for carboxylate formation) or NaBH₄ (for selective reduction of intermediates) . Purity (>99%) is critical, requiring column chromatography or recrystallization for isolation .

Q. Q2. How can ethane-1,2-diol be utilized as a monomer in polymer synthesis?

Ethane-1,2-diol (ethylene glycol) serves as a diol monomer in polycondensation reactions, such as synthesizing polyesters or polyurethanes. For instance, copolymerization with dicarboxylic acids (e.g., octadecanoic acid derivatives) under vacuum at elevated temperatures (150–200°C) facilitates ester bond formation. Reaction kinetics should be monitored via FTIR to track hydroxyl group consumption .

Q. Q3. What analytical techniques are essential for characterizing (Z)-octadec-9-enoic acid derivatives?

Key techniques include:

  • GC-MS : To confirm molecular weight and purity, especially for volatile esters .
  • ¹H/¹³C NMR : For structural elucidation, particularly distinguishing cis/trans isomerism (e.g., δ 5.3–5.4 ppm for (Z)-configuration protons) .
  • DSC : To determine melting points (e.g., 51–52°C for hydroxy derivatives) and thermal stability .

Advanced Research Questions

Q. Q4. How can researchers address discrepancies in NMR data when characterizing stereoisomers of (Z)-octadec-9-enoic acid derivatives?

Discrepancies often arise from dynamic stereochemical effects or impurities. Advanced strategies include:

  • 2D NMR (COSY, NOESY) : To resolve overlapping signals and confirm spatial proximity of protons in stereoisomers .
  • Variable Temperature (VT) NMR : To identify conformational exchange broadening in flexible chains .
  • Chiral HPLC : For enantiomeric separation when derivatives contain chiral centers (e.g., 12-hydroxyoctadec-9-enoic acid) .

Q. Q5. What experimental design considerations are critical for studying the oxidative stability of (Z)-octadec-9-enoic acid in lipid matrices?

  • Accelerated Oxidation Models : Use autoxidation chambers with controlled O₂ levels and UV irradiation to simulate degradation. Monitor peroxide value (PV) and thiobarbituric acid-reactive substances (TBARS) at intervals .
  • Kinetic Analysis : Apply the Arrhenius equation to extrapolate shelf-life under varying temperatures. Validate with LC-MS to identify secondary oxidation products (e.g., epoxides or ketones) .
  • Antioxidant Screening : Co-incubate with radical scavengers (e.g., α-tocopherol) to assess protective effects .

Q. Q6. How can contradictions in ecological toxicity data for ethane-1,2-diol byproducts be resolved?

Conflicting ecotoxicity results may stem from varying test organisms or metabolite profiles. Methodological solutions include:

  • Standardized OECD Tests : Use Daphnia magna or algal models under consistent pH/temperature conditions .
  • Metabolite Profiling : Employ GC-MS or HPLC-MS to quantify degradation products (e.g., glyoxylic acid) and correlate with toxicity endpoints .
  • QSAR Modeling : Predict toxicity of untested derivatives using quantitative structure-activity relationships .

Methodological Guidance

Q. Q7. What protocols ensure safe handling of (Z)-octadec-9-enoic acid derivatives in laboratory settings?

  • Personal Protective Equipment (PPE) : Use nitrile gloves and safety goggles to prevent skin/eye contact. Fume hoods are mandatory for volatile derivatives .
  • Spill Management : Absorb liquids with inert materials (e.g., vermiculite) and dispose as non-hazardous waste per local regulations .
  • Storage : Store under nitrogen at 4°C to prevent autoxidation .

Q. Q8. How should researchers optimize reaction conditions for high-yield synthesis of ethane-1,2-diol copolymers?

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst concentration, monomer ratio) and analyze via response surface methodology .
  • In Situ Monitoring : Use ATR-FTIR to track real-time conversion rates and identify side reactions (e.g., etherification) .
  • Post-Polymerization Purification : Dialysis or Soxhlet extraction to remove unreacted monomers .

Data Analysis & Validation

Q. Q9. What statistical methods are appropriate for validating kinetic data in oleic acid esterification studies?

  • Nonlinear Regression : Fit time-course data to pseudo-first/second-order models using software like OriginLab or Python’s SciPy .
  • Error Propagation Analysis : Quantify uncertainties in rate constants from triplicate experiments .
  • ANOVA : Compare catalytic efficiency across different acid catalysts (e.g., H₂SO₄ vs. p-toluenesulfonic acid) .

Q. Q10. How can computational chemistry aid in predicting reaction pathways for (Z)-octadec-9-enoic acid derivatives?

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies for esterification or oxidation steps .
  • MD Simulations : Analyze solvent effects (e.g., toluene vs. DMF) on reaction thermodynamics .
  • Docking Studies : Predict enzyme-substrate interactions for biocatalytic derivatization .

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